molecular formula C8H5N5 B12543721 2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile CAS No. 143324-34-9

2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile

Cat. No.: B12543721
CAS No.: 143324-34-9
M. Wt: 171.16 g/mol
InChI Key: ANEDTGOCLIJJIZ-UHFFFAOYSA-N
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Description

2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile is a heterocyclic compound that features a unique structure combining pyrrole and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes yields N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or triazole rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized triazole derivatives, while substitution reactions could introduce new functional groups onto the pyrrole or triazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related inflammatory diseases and neurodegenerative conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile is unique due to its specific substitution pattern and the presence of dicarbonitrile groups, which can influence its reactivity and biological activity. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a promising candidate for further research and development.

Properties

CAS No.

143324-34-9

Molecular Formula

C8H5N5

Molecular Weight

171.16 g/mol

IUPAC Name

2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile

InChI

InChI=1S/C8H5N5/c1-5-11-8-2-6(3-9)7(4-10)13(8)12-5/h2H,1H3,(H,11,12)

InChI Key

ANEDTGOCLIJJIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(N2N1)C#N)C#N

Origin of Product

United States

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